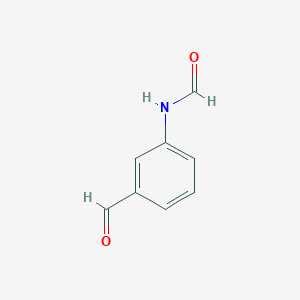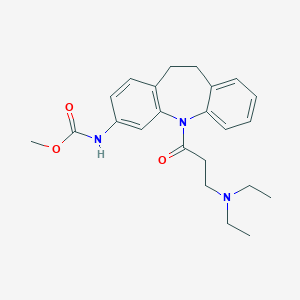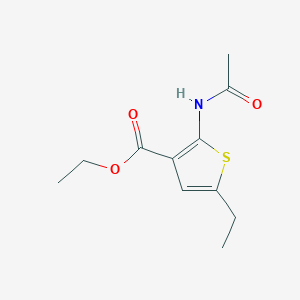
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, also known as AETC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AETC is a thiophene derivative that has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is not fully understood, but it has been suggested that Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate may exert its biological activity by inhibiting specific enzymes or receptors. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess anti-inflammatory and anticancer activities, and it has been suggested that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2) or histone deacetylase (HDAC).
Biochemische Und Physiologische Effekte
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of complex molecules. However, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, including the development of novel Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate derivatives with improved pharmacological properties, the investigation of the mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and the exploration of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate's potential applications in other fields, such as material science and organic synthesis. Further studies are also needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments and to investigate the potential toxicity of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate at high concentrations.
Conclusion
In conclusion, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is a thiophene derivative that has gained attention in the scientific community due to its potential applications in various fields. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and further studies are needed to fully understand its potential applications and toxicity.
Synthesemethoden
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, including the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with acetyl chloride and ammonia, or through the reaction of ethyl 2-(bromomethyl)-5-ethylthiophene-3-carboxylate with acetamide. The yield of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a precursor for the synthesis of thiophene-based polymers and as a dopant for organic electronic devices. In organic synthesis, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a versatile building block for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
5150-59-4 |
|---|---|
Produktname |
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate |
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-4-8-6-9(11(14)15-5-2)10(16-8)12-7(3)13/h6H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
JDYPHTNMKBGGLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




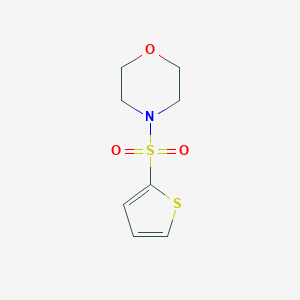

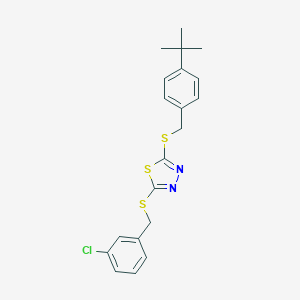
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
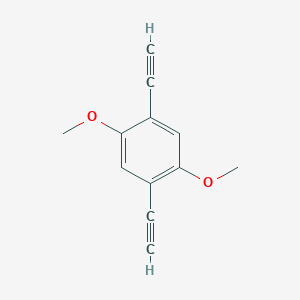
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)

